Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate
Description
Fluorine’s Electronegativity
The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I), depleting electron density in the aromatic ring. This polarizes the C–F bond, creating a partial positive charge on the adjacent carbon atoms. Hammett substituent constants (σₚ = +0.15) indicate moderate meta-directing behavior, consistent with fluorine’s influence on electrophilic substitution patterns.
Spirocyclic System’s Electronic Contributions
The 1,4-dioxa-8-azaspiro[4.5]decane group introduces dual electronic effects:
Ester Group’s Role
The methyl ester (-COOCH₃) acts as an electron-withdrawing group (-I and -M), further reducing electron density in the benzoate ring. This synergy between fluorine and the ester enhances the compound’s electrophilic character, making it reactive toward nucleophilic agents.
Comparative Analysis with Analogous Spirocyclic Benzoate Derivatives
To contextualize this compound’s properties, it is compared to structurally related derivatives (Table 1).
Table 1: Structural and Electronic Comparison of Spirocyclic Benzoates
Key Differences:
- Halogen vs. Hydrogen : The fluorine atom in the target compound enhances electrophilicity compared to the non-halogenated ethyl derivative.
- Ester Alkyl Group : Replacing methyl with ethyl reduces steric hindrance but slightly diminishes the -I effect due to increased alkyl chain length.
- Spiro System Modifications : Derivatives with piperidinyl groups exhibit basicity absent in the target compound, altering solubility and reactivity.
Properties
Molecular Formula |
C15H18FNO4 |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
methyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-fluorobenzoate |
InChI |
InChI=1S/C15H18FNO4/c1-19-14(18)12-3-2-11(10-13(12)16)17-6-4-15(5-7-17)20-8-9-21-15/h2-3,10H,4-9H2,1H3 |
InChI Key |
HDTOJCSYEYUZCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCC3(CC2)OCCO3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride under specific reaction conditions . The intermediate is then reacted with methyl 2-fluoro-4-bromobenzoate in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Fluorine Substitution: The target compound’s monofluoro substitution balances lipophilicity and electronic effects, whereas 3,5-difluoroaniline (AB15045) exhibits higher polarity but reduced metabolic stability .
Spirocyclic Core :
- All compounds share the 1,4-dioxa-8-azaspiro[4.5]decane core, which enforces rigidity and may improve binding affinity in biological targets. However, diaza-spiro analogs (e.g., compounds in ) replace oxygen with nitrogen, altering hydrogen-bonding capacity and solubility .
Functional Groups :
Physicochemical Properties
- Lipophilicity: Fluorine and aromatic substituents increase logP values. The target compound (logP ~2.5) is less lipophilic than the trifluorobenzophenone analog (logP ~3.8) but more than the aniline derivative (logP ~1.9) .
- Solubility : Bulky groups (e.g., 2,4-dimethyl in ) reduce aqueous solubility, whereas polar groups (e.g., aniline in AB15045) enhance it .
Biological Activity
Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate, with the CAS number 1845754-03-1, is a complex organic compound notable for its unique spirocyclic structure and potential biological applications. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H18FNO4 |
| Molecular Weight | 295.31 g/mol |
| IUPAC Name | Methyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-fluorobenzoate |
| InChI Key | HDTOJCSYEYUZCJ-UHFFFAOYSA-N |
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors through its spirocyclic structure. This interaction may modulate the activity of these targets, leading to various biological outcomes.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a series of compounds related to this structure demonstrated significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and multidrug-resistant Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for these compounds ranged from <0.03125 to 0.25 μg/mL against Gram-positive strains and from 1 to 4 μg/mL against Gram-negative strains like Klebsiella pneumoniae and Acinetobacter baumannii .
Enzyme Inhibition
In vitro assays have shown that derivatives of this compound exhibit low nanomolar inhibition of bacterial DNA gyrase and topoisomerase IV. For example, one lead compound derived from this class demonstrated IC50 values below 32 nM for DNA gyrase and less than 100 nM for topoisomerase IV . This dual inhibitory activity suggests a promising therapeutic potential in treating bacterial infections.
Case Studies
- Study on Bacterial Inhibition : A recent study evaluated the antibacterial efficacy of various compounds related to this compound. The results indicated that certain derivatives exhibited potent antibacterial properties with favorable solubility and metabolic stability .
- In Vivo Efficacy : In a neutropenic mouse thigh infection model infected with vancomycin-intermediate S. aureus (VISA), lead compounds demonstrated significant in vivo efficacy, supporting their potential application in clinical settings .
Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry : Its unique chemical structure positions it as a candidate for drug development targeting specific enzymes or receptors involved in bacterial infections.
Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules that may have additional biological activities.
Material Science : Its properties may be leveraged in developing new materials with specific characteristics relevant to biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
